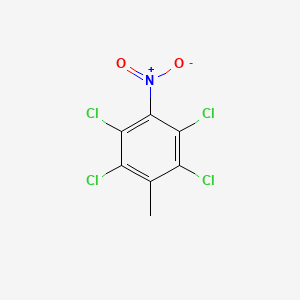
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene is an organic compound with the molecular formula C7H3Cl4NO2. It is a derivative of benzene, characterized by the presence of four chlorine atoms, one methyl group, and one nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene can be synthesized through a multi-step process involving the chlorination and nitration of benzene derivatives. The typical synthetic route includes:
Chlorination: Benzene is first chlorinated to produce 1,2,4,5-tetrachlorobenzene.
Nitration: The tetrachlorobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Methylation: Finally, the nitrated compound undergoes methylation to introduce the methyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 1,2,4,5-tetrachloro-3-methyl-6-aminobenzene.
Oxidation: Formation of 1,2,4,5-tetrachloro-3-carboxy-6-nitrobenzene.
Applications De Recherche Scientifique
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR).
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4,5-tetrachloro-3-methyl-6-nitrobenzene involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methyl group also contribute to the compound’s reactivity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene can be compared with other similar compounds, such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: Lacks the methyl group, making it less hydrophobic and potentially less reactive in certain biological systems.
1,2,3,4-Tetrachloro-5-nitrobenzene: An isomer with different chlorine atom positions, leading to different chemical and biological properties.
1,2,4,5-Tetrachloro-3-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H3Cl4NO2 |
|---|---|
Poids moléculaire |
274.9 g/mol |
Nom IUPAC |
1,2,4,5-tetrachloro-3-methyl-6-nitrobenzene |
InChI |
InChI=1S/C7H3Cl4NO2/c1-2-3(8)5(10)7(12(13)14)6(11)4(2)9/h1H3 |
Clé InChI |
QLRPRUKUFBCCOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)

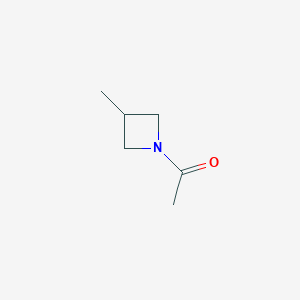

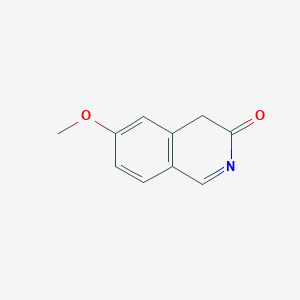
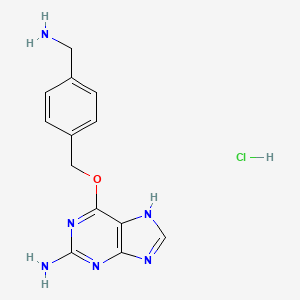
![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)

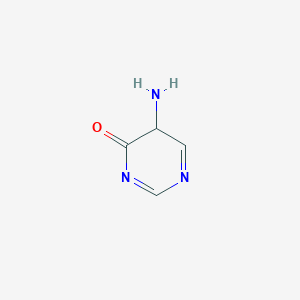
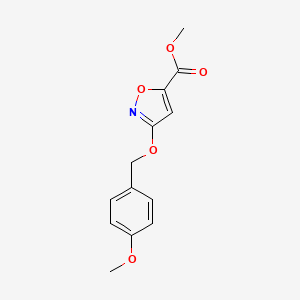

![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
